2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide typically involves the reaction of 3-hydroxyacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction conditions may include:
- Temperature: 50-100°C
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides, amines
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group and hydroxy group may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone
- 2-(Dimethylamino)-1-(2-hydroxyphenyl)ethanone
- 2-(Dimethylamino)-1-(3-methoxyphenyl)ethanone
Comparison
Compared to similar compounds, 2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide may exhibit unique properties due to the specific positioning of the hydroxy group on the phenyl ring. This positioning can influence the compound’s reactivity, biological activity, and overall stability.
Properties
CAS No. |
61186-12-7 |
---|---|
Molecular Formula |
C10H14BrNO2 |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-(dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C10H13NO2.BrH/c1-11(2)7-10(13)8-4-3-5-9(12)6-8;/h3-6,12H,7H2,1-2H3;1H |
InChI Key |
JDLOQCFGWYJUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)C1=CC(=CC=C1)O.Br |
Origin of Product |
United States |
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